

# 2-Chloro-5-methoxyaniline CAS number and physical constants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-5-methoxyaniline

Cat. No.: B1294355

[Get Quote](#)

## Technical Guide: 2-Chloro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and physical properties of **2-Chloro-5-methoxyaniline**, a key intermediate in various synthetic applications.

## Core Data Presentation

The fundamental chemical and physical properties of **2-Chloro-5-methoxyaniline** are summarized in the table below for easy reference and comparison.

| Property          | Value                                                                      |
|-------------------|----------------------------------------------------------------------------|
| CAS Number        | 2401-24-3 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>      |
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> CINO <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 157.60 g/mol <a href="#">[1]</a>                                           |
| Appearance        | Solid or clear, pale yellow to brown liquid                                |
| Melting Point     | 23-27 °C <a href="#">[3]</a>                                               |
| Boiling Point     | 207 °C (decomposes) <a href="#">[4]</a>                                    |
| Density           | 1.261 g/mL at 25 °C <a href="#">[3]</a>                                    |
| Refractive Index  | 1.588 at 20°C <a href="#">[3]</a>                                          |
| Solubility        | Slightly soluble in water <a href="#">[4]</a>                              |

## Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical constants of **2-Chloro-5-methoxyaniline**.

### Melting Point Determination (Capillary Method)

The melting point of **2-Chloro-5-methoxyaniline**, which is a low-melting solid, can be accurately determined using the capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.[\[1\]](#)

- **Sample Preparation:** A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[\[1\]](#)[\[4\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[1\]](#) This assembly is then placed in the heating block of the apparatus (e.g., Mel-Temp) or immersed in an oil bath within a Thiele tube.
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium. The temperature at which the first drop of liquid

appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[4][5] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.

## Boiling Point Determination (Thiele Tube Method)

For an accurate determination of the boiling point of the liquid form of **2-Chloro-5-methoxyaniline**, the Thiele tube method is suitable for small sample volumes.[6]

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[6][7]
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil, such as mineral oil.[8]
- **Heating and Observation:** The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[7] As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[6][8] The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

## Density Determination

The density of liquid **2-Chloro-5-methoxyaniline** can be determined by measuring the mass of a known volume of the substance.

- **Mass Measurement:** An empty, dry container of a known volume (such as a pycnometer or a volumetric flask) is weighed accurately on an analytical balance.[9]
- **Volume Measurement:** The container is then filled with the liquid sample up to the calibration mark.
- **Final Mass Measurement:** The filled container is weighed again. The mass of the liquid is determined by subtracting the mass of the empty container.[9]

- Calculation: The density is calculated by dividing the mass of the liquid by its known volume. For a solid, density can be determined by the displacement of a liquid in which it is insoluble.  
[\[10\]](#)

## Refractive Index Measurement

The refractive index of liquid **2-Chloro-5-methoxyaniline** is typically measured using an Abbé refractometer.

- Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

## Mandatory Visualization

The following diagram illustrates the key identifiers for **2-Chloro-5-methoxyaniline**.

Caption: Logical relationship of **2-Chloro-5-methoxyaniline** to its primary chemical identifiers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. physics.stackexchange.com [physics.stackexchange.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chm.uri.edu [chm.uri.edu]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
- To cite this document: BenchChem. [2-Chloro-5-methoxyaniline CAS number and physical constants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294355#2-chloro-5-methoxyaniline-cas-number-and-physical-constants\]](https://www.benchchem.com/product/b1294355#2-chloro-5-methoxyaniline-cas-number-and-physical-constants)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

